molecular formula C28H22ClN3O3S B11769477 N-(2-Chlorophenyl)-2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)acetamide

N-(2-Chlorophenyl)-2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)acetamide

Cat. No.: B11769477
M. Wt: 516.0 g/mol
InChI Key: SBEFAJLPDSPQNA-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)acetamide is a pyridine-based acetamide derivative characterized by:

  • A 3-cyano group and 4-(3,4-dimethoxyphenyl) substituent on the pyridine ring.
  • A 6-phenyl group on the pyridine core.
  • A thioacetamide linker connected to a 2-chlorophenyl moiety via the nitrogen atom.

Properties

Molecular Formula

C28H22ClN3O3S

Molecular Weight

516.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C28H22ClN3O3S/c1-34-25-13-12-19(14-26(25)35-2)20-15-24(18-8-4-3-5-9-18)32-28(21(20)16-30)36-17-27(33)31-23-11-7-6-10-22(23)29/h3-15H,17H2,1-2H3,(H,31,33)

InChI Key

SBEFAJLPDSPQNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4)OC

Origin of Product

United States

Biological Activity

N-(2-Chlorophenyl)-2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)acetamide, with the CAS number 332372-64-2, is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

PropertyDetails
Molecular Formula C29H24ClN3O3S
Molecular Weight 530.04 g/mol
Boiling Point 717.7 ± 60.0 °C (Predicted)
Density 1.35 ± 0.1 g/cm³ (Predicted)
pKa 12.05 ± 0.70 (Predicted)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-(substituted phenyl)-2-chloroacetamides, including our compound of interest. In a screening study involving various newly synthesized compounds, it was found that these chloroacetamides exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Tested Organisms:
    • Staphylococcus aureus (including MRSA)
    • Escherichia coli
    • Candida albicans
  • Results:
    • Effective against Gram-positive bacteria such as S. aureus and MRSA.
    • Moderate effectiveness against C. albicans.
    • Less effective against Gram-negative bacteria like E. coli .

The study confirmed that the position of substituents on the phenyl ring significantly influenced the biological activity of these compounds, with halogenated phenyl groups enhancing lipophilicity and cell membrane penetration .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through quantitative structure-activity relationship (QSAR) models. These models utilize cheminformatics tools to predict biological activities based on chemical structure.

Key findings from SAR studies include:

  • Compounds with higher lipophilicity demonstrated better penetration through cell membranes, leading to enhanced antimicrobial efficacy.
  • The presence of multiple substituents on the phenyl rings affected the overall potency and selectivity against different microbial strains .

Case Studies

Case Study 1: Antimicrobial Screening
A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial properties. The results indicated that compounds with specific substitutions were more effective against MRSA and other pathogens, suggesting a pathway for developing targeted antimicrobial therapies .

Case Study 2: QSAR Analysis
In another research effort, QSAR analysis was employed to evaluate the potential of various chloroacetamides in inhibiting bacterial growth. The analysis revealed that certain structural features correlated positively with antimicrobial activity, providing insights into how modifications could enhance efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various human cancer cell lines. For example, in vitro studies demonstrated significant antitumor activity, with IC50 values indicating effective inhibition of cell proliferation . The compound's structure allows it to interact with key molecular targets involved in cancer progression.

Anti-inflammatory Properties

In silico docking studies suggest that N-(2-chlorophenyl)-2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)acetamide may act as an inhibitor of 5-lipoxygenase, an enzyme implicated in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

StudyFindings
Study 1 Evaluated anticancer activity against breast cancer cell lines; showed significant cytotoxicity with an IC50 of 12 µM .
Study 2 Investigated anti-inflammatory properties using molecular docking; identified as a potential 5-lipoxygenase inhibitor .
Study 3 Assessed antimicrobial efficacy; demonstrated effectiveness against Gram-positive bacteria with MIC values ranging from 8 to 32 µg/mL .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name / CAS No. Core Structure Modifications Key Substituents Reference
Target Compound Pyridine-thioacetamide 3-Cyano, 4-(3,4-dimethoxyphenyl), 6-phenyl, N-(2-chlorophenyl) N/A
2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide (332162-77-3) Pyridine-thioacetamide 4-(2-Chlorophenyl), 3-Cyano, 6-phenyl, N-(3-nitrophenyl)
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide (337499-35-1) Pyridine-thioacetamide 3-Cyano, 4-(3,4-dimethoxyphenyl), 6-phenyl, N-(2-ethylphenyl)
N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) Pyrimidine-thioacetamide 2-Methyl, 6-(pyridin-2-yl), N-(3,4-dimethoxyphenyl)
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N,N-dicyclohexylacetamide (332101-03-8) Pyridine-thioacetamide 3-Cyano, 4-(4-methoxyphenyl), 6-phenyl, N,N-dicyclohexyl

Key Observations:

  • N-Aryl Modifications : Replacing the 2-chlorophenyl group with 2-ethylphenyl (CAS 337499-35-1) or 3-nitrophenyl (CAS 332162-77-3) alters lipophilicity and steric bulk, impacting solubility and target affinity .
  • Core Heterocycle : Epirimil’s pyrimidine core versus the pyridine core in the target compound may influence metabolic stability, as pyrimidines often exhibit better pharmacokinetic profiles .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and ADMET Data

Compound Name / CAS No. Molecular Weight logP (Predicted) Anticonvulsant ED₅₀ (MES Model) Oral Bioavailability (Predicted) Reference
Target Compound 531.97 3.8 (estimated) Not reported Moderate (analog-based) N/A
Epirimil (N/A) 437.51 2.5 28.9 mg/kg High
2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide (332162-77-3) 500.96 4.1 Not reported Low (nitro group reduces)

Key Findings:

  • Lipophilicity : The target compound’s higher logP (3.8 vs. Epirimil’s 2.5) suggests increased membrane permeability but may compromise aqueous solubility .
  • Bioavailability : The 3,4-dimethoxyphenyl group in the target compound and Epirimil correlates with predicted moderate-to-high oral bioavailability, unlike nitro-substituted analogs .

Preparation Methods

Multi-Component Cyclization

The pyridine ring is constructed via a one-pot cyclization reaction using:

  • 3,4-Dimethoxybenzaldehyde (for the 4-position aryl group)

  • Acetophenone (for the 6-position phenyl group)

  • Malononitrile (cyanide source for the 3-position cyano group)

  • Ammonium acetate (nitrogen source)

Reaction conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: Reflux (78–110°C)

  • Time: 6–12 hours

Mechanism :
Knoevenagel condensation followed by cyclization and aromatization.

Yield : 70–85% (based on analogous reactions in search result).

Functionalization of Pre-Formed Pyridine

Alternative routes involve functionalizing a pre-existing pyridine core:

  • Nitration/Reduction : Introduce amino groups for subsequent cyanation.

  • Cyanation : Treat pyridine derivatives with CuCN or KCN under palladium catalysis.

  • Suzuki Coupling : Attach 3,4-dimethoxyphenyl and phenyl groups using aryl boronic acids.

Thiolation of Pyridine Core

Thiol Group Introduction

The 2-thiol group is introduced via:

  • Lithiation-thiolation : Treat pyridine with LDA (lithium diisopropylamide) followed by elemental sulfur.

  • Nucleophilic displacement : React 2-chloropyridine derivatives with NaSH or thiourea.

Optimized conditions :

  • Solvent: THF or DMF

  • Temperature: 0°C to room temperature

  • Yield: 65–80%.

Acetamide Backbone Preparation

Synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide

  • Acylation : React 2-chloroaniline with chloroacetyl chloride in dichloromethane.

  • Base : Triethylamine (to scavenge HCl).

  • Purification : Recrystallization from ethanol/water.

Yield : 85–92%.

Thioether Formation

Nucleophilic Substitution

The thiolate anion (from pyridine-2-thiol) reacts with 2-chloro-N-(2-chlorophenyl)acetamide:

  • Deprotonation : Use NaOH or K₂CO₃ in polar aprotic solvent (DMF, DMSO).

  • Reaction : Add 2-chloroacetamide derivative at 50–70°C for 4–8 hours.

Key variables :

  • Molar ratio (thiol:acetamide = 1:1.2)

  • Solvent choice impacts reaction rate (DMF > DMSO > THF).

Yield : 60–75%.

Microwave-Assisted Synthesis

To enhance efficiency:

  • Temperature: 100°C

  • Time: 20–30 minutes

  • Yield improvement: 10–15% compared to conventional heating.

Purification and Characterization

Chromatography

  • Silica gel column : Eluent = ethyl acetate/hexane (3:7)

  • HPLC : Purity >95%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.21 (s, 1H, pyridine-H), 7.45–7.30 (m, 8H, aromatic), 4.02 (s, 2H, SCH₂), 3.92 (s, 6H, OCH₃), 2.31 (s, 3H, CH₃).

  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Multi-componentOne-pot, fewer stepsRequires strict stoichiometry70–85
FunctionalizationHigh regioselectivityMultiple purification steps60–75
MicrowaveTime-efficientSpecialized equipment needed75–85

Industrial-Scale Considerations

  • Cost drivers : 3,4-Dimethoxybenzaldehyde and palladium catalysts.

  • Waste management : Neutralize acidic byproducts with Ca(OH)₂.

  • Process intensification : Continuous flow reactors for thioetherification.

Challenges and Optimization Opportunities

  • Regioselectivity in pyridine substitution : Use directing groups (e.g., boronic esters) to control aryl placement.

  • Thiol oxidation : Add antioxidants (e.g., BHT) to reaction mixtures.

  • Scale-up of cyanation : Replace KCN with safer NaCN or trimethylsilyl cyanide .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step protocols:

  • Substitution reactions under alkaline conditions to introduce functional groups (e.g., pyridylmethoxy via 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol) .
  • Reduction steps using iron powder under acidic conditions to generate aniline intermediates .
  • Condensation reactions with condensing agents (e.g., cyanoacetic acid) to form the acetamide backbone .
  • Critical parameters include solvent choice (e.g., dichloromethane for stability), temperature control (e.g., 273 K for condensation), and reaction time optimization .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of aromatic protons, thioacetamide linkages, and conformational analysis. Multi-dimensional NMR (e.g., 13C^{13}\text{C}, 1H^{1}\text{H}-COSY) resolves overlapping signals in complex spectra .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying cyano and dimethoxyphenyl groups .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm1^{-1}, C≡N at ~2200 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Use statistical models to test variables like solvent polarity (e.g., DMF vs. dichloromethane), temperature (40–80°C for substitution), and catalyst loading (e.g., triethylamine for condensation). Response surface methodology identifies optimal parameters .
  • Purification strategies : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) separates by-products like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) .

Q. How do researchers reconcile conflicting synthetic protocols (e.g., catalysts or solvents)?

  • Compare methodologies in literature:
  • Reduction agents : Iron powder under acidic conditions vs. catalytic hydrogenation. Iron powder is cost-effective but may introduce metal residues .
  • Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution but may degrade acid-sensitive groups. Non-polar solvents (toluene) favor stability but slow kinetics .
    • Validate via small-scale trials with in-line monitoring (e.g., HPLC) to assess reproducibility .

Q. How to interpret complex NMR spectra with multiple conformers?

  • Case study : X-ray crystallography reveals three conformers in asymmetric units (e.g., dihedral angles of 54.8°, 76.2°, and 77.5° between aromatic rings). Use variable-temperature NMR to observe dynamic equilibria and assign signals .
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts for each conformer, aiding spectral deconvolution .

Q. What computational methods predict reactivity and electronic properties?

  • HOMO-LUMO analysis : Quantifies electron donor/acceptor capacity. A narrow gap (<4 eV) suggests high reactivity, relevant for designing electrophilic substitution pathways .
  • Molecular Electrostatic Potential (MESP) : Maps charge distribution to identify nucleophilic/electrophilic sites (e.g., cyano group as an electron-deficient center) .

Q. How to design biological activity assays based on structural analogs?

  • Analog comparison : Leverage data from compounds with shared motifs (e.g., thieno[2,3-d]pyrimidine cores show antimicrobial activity). Test against target enzymes (e.g., kinases) via fluorescence polarization assays .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. chloro groups) to assess impact on IC50_{50} values in cancer cell lines .

Q. What strategies mitigate by-product formation during synthesis?

  • Kinetic control : Lower reaction temperatures (0–5°C) suppress side reactions (e.g., dimerization of thiophene intermediates) .
  • Protecting groups : Temporarily shield reactive sites (e.g., acetylation of amine groups during condensation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for key steps?

  • Root-cause analysis : Compare reaction scales (e.g., micro vs. bulk synthesis), purity of starting materials, and workup protocols (e.g., aqueous washes vs. solvent extraction) .
  • Reproducibility studies : Collaborate with independent labs to validate high-yield conditions (e.g., 72% yield via iron powder reduction vs. 58% with alternative catalysts).

Methodological Guidelines

  • Crystallization : Grow single crystals via slow evaporation (methylene chloride/hexane) for X-ray diffraction, critical for resolving conformational heterogeneity .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to establish shelf-life guidelines for biological assays .

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